molecular formula C18H19NO B14297179 2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline CAS No. 115786-11-3

2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline

Cat. No.: B14297179
CAS No.: 115786-11-3
M. Wt: 265.3 g/mol
InChI Key: LUSPQQMXRZCBGF-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline is a chemical compound belonging to the dihydroquinoline family This compound is known for its unique structural features, which include a quinoline core substituted with three methyl groups and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalystThe reaction conditions often require elevated temperatures and the use of solvents such as benzene or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is often subjected to purification steps, including distillation and recrystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Similar in structure but lacks the phenoxy group.

    6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a hydroxyl group instead of a phenoxy group.

    6,6-Methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline): A dimeric form with enhanced antioxidant properties.

Uniqueness

2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its antioxidant activity and potential therapeutic applications compared to its analogs .

Properties

CAS No.

115786-11-3

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2,2,4-trimethyl-6-phenoxy-1H-quinoline

InChI

InChI=1S/C18H19NO/c1-13-12-18(2,3)19-17-10-9-15(11-16(13)17)20-14-7-5-4-6-8-14/h4-12,19H,1-3H3

InChI Key

LUSPQQMXRZCBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC3=CC=CC=C3)(C)C

Origin of Product

United States

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